2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 855254-47-6
VCID: VC2665984
InChI: InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
SMILES: C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I
Molecular Formula: C13H9IO2
Molecular Weight: 324.11 g/mol

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

CAS No.: 855254-47-6

Cat. No.: VC2665984

Molecular Formula: C13H9IO2

Molecular Weight: 324.11 g/mol

* For research use only. Not for human or veterinary use.

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid - 855254-47-6

Specification

CAS No. 855254-47-6
Molecular Formula C13H9IO2
Molecular Weight 324.11 g/mol
IUPAC Name 3-(2-iodophenyl)benzoic acid
Standard InChI InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Standard InChI Key QLWJXWHADHUTOJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I

Introduction

Chemical Identity and Properties

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is characterized by its specific chemical identifiers and physical properties. The compound features an iodine atom at the 2' position of the biphenyl structure, with a carboxylic acid group at the 3-position.

Basic Chemical Information

The primary chemical identifiers for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid are presented in the following table:

PropertyValue
CAS Registry Number855254-47-6
Molecular FormulaC₁₃H₉IO₂
Molecular Weight324.118 g/mol
DSSTox Substance IDDTXSID70681769
Wikidata IDQ82605914

The compound is also known by several synonyms, including 3-(2-iodophenyl)benzoic acid, 2'-Iodobiphenyl-3-carboxylic acid, among others documented in chemical databases .

Physical Characteristics

While specific physical data for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is limited in the available literature, we can draw some comparisons with structurally similar biphenyl carboxylic acids. For instance, related biphenyl carboxylic acids typically have melting points in the range of 168-170°C and predicted boiling points around 456.0±38.0°C .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid can be approached through several established methodologies in organic chemistry. One common synthetic pathway involves strategic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has proven effective for related biphenyl carboxylic acid derivatives .

Alternative Synthetic Routes

Another potential synthetic approach could involve the iodination of a precursor biphenyl compound. This method would likely utilize electrophilic aromatic substitution reactions, where the iodine is introduced at the desired position of the biphenyl structure before or after the incorporation of the carboxylic acid functionality.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The structural confirmation of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid can be achieved through various spectroscopic techniques. Based on analogous biphenyl carboxylic acids, the expected spectral characteristics would include:

¹H-NMR Analysis

The proton NMR spectrum would typically show signals corresponding to the aromatic protons of the biphenyl system. For related biphenyl carboxylic acids, these signals generally appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns reflecting the substitution pattern of the rings .

¹³C-NMR Analysis

The carbon-13 NMR would be expected to show a characteristic signal for the carboxylic acid carbon around δ 180-185 ppm. The aromatic carbon signals would typically appear in the range of δ 125-145 ppm, with the exact positions dependent on the electronic effects of the iodine substituent .

Infrared Spectroscopy

The IR spectrum of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid would be expected to show characteristic absorption bands, including:

  • O-H stretching of the carboxylic acid group (typically broad band around 2900-3300 cm⁻¹)

  • C=O stretching (typically strong band around 1700 cm⁻¹)

  • Aromatic C=C stretching (typically multiple bands in the 1400-1600 cm⁻¹ region)

Mass Spectrometry

Mass spectrometric analysis would be expected to confirm the molecular weight of 324.118 g/mol, with fragmentation patterns characteristic of biphenyl carboxylic acids containing an iodine substituent .

Structure-Activity Relationships

Structural Features

The key structural features of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid that may contribute to its chemical reactivity and potential biological activities include:

  • The biphenyl scaffold, which provides a rigid, extended aromatic system

  • The carboxylic acid group at the 3-position, offering hydrogen bonding capabilities and a site for further derivatization

  • The iodine substituent at the 2' position, which influences the electronic properties of the molecule and provides a reactive site for various transformations

Comparative Analysis

In related studies of biphenyl carboxylic acids, structure-activity relationship analyses have revealed correlations between structural modifications and biological activities. For instance, in an investigation of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives, compounds with various substituents demonstrated different cytotoxicity profiles, highlighting the importance of the substitution pattern on biological activity .

Recent Research Developments

Synthetic Methodology Advancements

Recent developments in the synthesis of biphenyl carboxylic acids have focused on improving reaction conditions, reducing environmental impact, and enhancing yield and selectivity. For instance, green chemistry approaches utilizing Suzuki-Miyaura cross-coupling reactions have been explored for the synthesis of various biphenyl derivatives .

Emerging Applications

While specific research on 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is limited in the provided literature, the broader field of biphenyl carboxylic acids continues to expand, with emerging applications in medicinal chemistry, materials science, and catalysis.

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